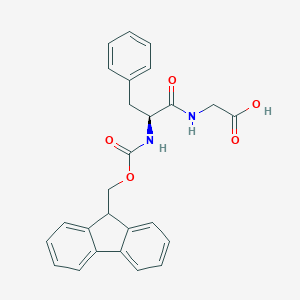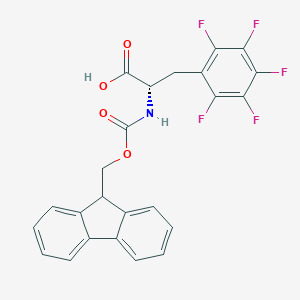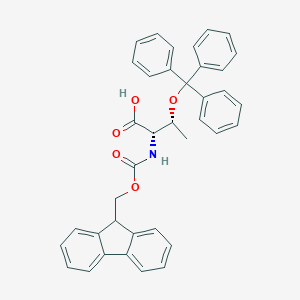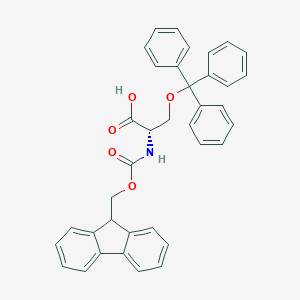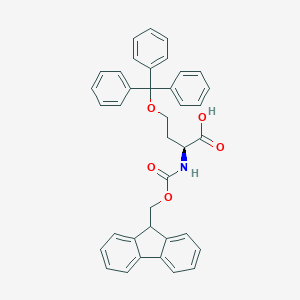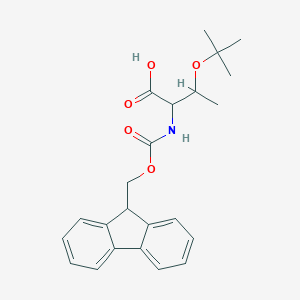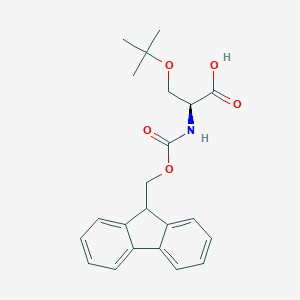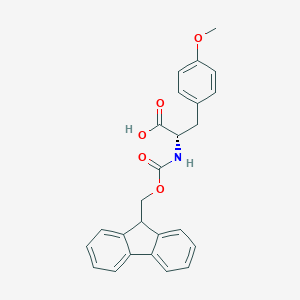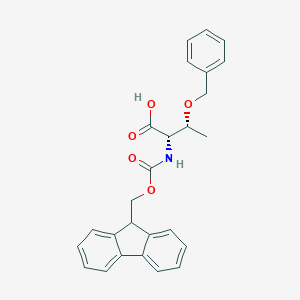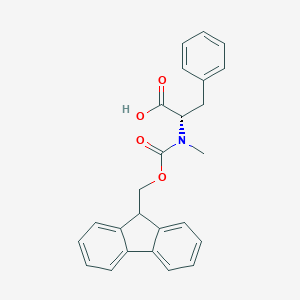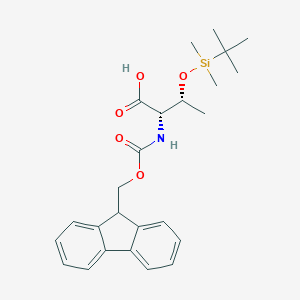
Fmoc-Thr(TBDMS)-OH
描述
Fmoc-Thr(TBDMS)-OH is a Fmoc-protected threonine derivative .
Synthesis Analysis
Fmoc-Thr(TBDMS)-OH is used in peptide synthesis . The empirical formula is C25H33NO5Si and the molecular weight is 455.62 .Molecular Structure Analysis
The molecular formula of Fmoc-Thr(TBDMS)-OH is C25H33NO5Si . The average mass is 455.619 Da and the monoisotopic mass is 455.212799 Da .Chemical Reactions Analysis
Fmoc-Thr(TBDMS)-OH is a threonine derivative that can be used for the preparation of sugar ligand-tethered functional nucleic acid conjugates for targeted research .Physical And Chemical Properties Analysis
Fmoc-Thr(TBDMS)-OH is a powder with a molecular weight of 455.62 . It is used in Fmoc solid-phase peptide synthesis . The storage temperature is 2-8°C .科学研究应用
Biomedical Applications
- Scientific Field: Biomedical Science
- Application Summary: Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels for potential biomedical applications . These peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
- Methods of Application: A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator, was reported .
- Results or Outcomes: The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Fabrication of Functional Materials
- Scientific Field: Material Science
- Application Summary: Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials . They possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
- Methods of Application: The self-organization of this class of functional molecules from three aspects, i.e., Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides, is explored .
- Results or Outcomes: The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties are subsequently summarized .
Solid Phase Peptide Synthesis (SPPS)
- Scientific Field: Biochemistry
- Application Summary: Fmoc-modified amino acids are commonly used in Solid Phase Peptide Synthesis (SPPS), a method used to produce peptides . This method involves the use of resin, protecting groups, coupling reagents for peptide bond formation, and a cleavage process .
- Methods of Application: The synthesis begins with the attachment of the C-terminal amino acid to the resin. The Fmoc group is then removed, allowing the next amino acid (also Fmoc-protected) to be added. This cycle is repeated until the desired peptide sequence is obtained .
- Results or Outcomes: SPPS allows for the efficient and accurate synthesis of peptides, which are used in a variety of research and therapeutic applications .
Drug Delivery
- Scientific Field: Pharmacology
- Application Summary: Fmoc-modified peptides can form hydrogels that are suitable for drug delivery applications . These hydrogels can encapsulate drugs and release them in a controlled manner .
- Methods of Application: Drugs are mixed with the Fmoc-peptide solution before gelation. The drug then becomes entrapped within the hydrogel network as it forms .
- Results or Outcomes: This method allows for the controlled release of drugs, which can improve therapeutic efficacy and reduce side effects .
Bioprinting
- Scientific Field: Biotechnology
- Application Summary: Fmoc-modified peptides have been used as scaffolds for bioprinting applications . Bioprinting is a method of creating cell patterns in a confined space using 3D printing technologies, where cell function and viability are preserved within the printed construct .
- Methods of Application: A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator, was reported .
- Results or Outcomes: The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Tissue Engineering
- Scientific Field: Biomedical Engineering
- Application Summary: Fmoc-modified peptides can form hydrogels that are suitable for tissue engineering applications . Tissue engineering is a biomedical engineering discipline that uses a combination of cells, engineering, and materials methods, and suitable biochemical and physicochemical factors to improve or replace biological tissues .
- Methods of Application: The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering . It fully supports cell adhesion, survival, and duplication .
- Results or Outcomes: These results describe a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .
安全和危害
In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
未来方向
属性
IUPAC Name |
(2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO5Si/c1-16(31-32(5,6)25(2,3)4)22(23(27)28)26-24(29)30-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,16,21-22H,15H2,1-6H3,(H,26,29)(H,27,28)/t16-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMPINNWAPYALU-ZHRRBRCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455249 | |
| Record name | Fmoc-Thr(TBDMS)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Thr(TBDMS)-OH | |
CAS RN |
146346-82-9 | |
| Record name | Fmoc-Thr(TBDMS)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



